2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a thiadiazole ring and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-amino-1,3,4-thiadiazole.
Thioether Formation: The 5-amino-1,3,4-thiadiazole is then reacted with a suitable alkylating agent to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Indoline Attachment: The final step involves the reaction of the thioether intermediate with indoline-1-carboxaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the ethanone moiety.
Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups at the amino position, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The thiadiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as antimicrobial and anticancer agents. The presence of both the thiadiazole and indoline moieties contributes to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, while the indoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(morpholin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the indoline moiety. This structural feature enhances its ability to interact with biological targets through π-π stacking interactions, potentially leading to higher biological activity.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c13-11-14-15-12(19-11)18-7-10(17)16-6-5-8-3-1-2-4-9(8)16/h1-4H,5-7H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBBFJJGHDMIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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